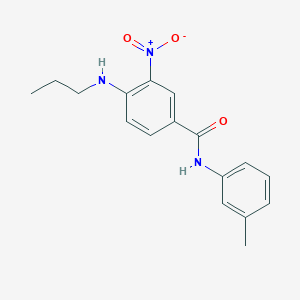![molecular formula C19H19N5O2S B4176534 2-[(1-oxo-2(1H)-phthalazinyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B4176534.png)
2-[(1-oxo-2(1H)-phthalazinyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide
Overview
Description
2-[(1-oxo-2(1H)-phthalazinyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide, also known as PTAC, is a chemical compound that has been extensively studied for its potential therapeutic applications. PTAC is a member of the thiosemicarbazone family of compounds, which have been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and antimicrobial properties.
Mechanism of Action
The exact mechanism of action of 2-[(1-oxo-2(1H)-phthalazinyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and cell proliferation. 2-[(1-oxo-2(1H)-phthalazinyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
2-[(1-oxo-2(1H)-phthalazinyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide has been shown to exhibit low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent. 2-[(1-oxo-2(1H)-phthalazinyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide has been shown to accumulate in cancer cells, suggesting that it may have a selective cytotoxic effect on cancer cells while sparing normal cells. 2-[(1-oxo-2(1H)-phthalazinyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide has also been shown to inhibit tumor growth and metastasis in animal models of cancer.
Advantages and Limitations for Lab Experiments
2-[(1-oxo-2(1H)-phthalazinyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide is a relatively easy compound to synthesize, and it exhibits potent biological activity at low concentrations. However, 2-[(1-oxo-2(1H)-phthalazinyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide is not very soluble in water, which can make it difficult to work with in some experimental settings. In addition, 2-[(1-oxo-2(1H)-phthalazinyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide has not yet been extensively studied in vivo, so its potential therapeutic applications in humans are not yet fully understood.
Future Directions
There are several potential directions for future research on 2-[(1-oxo-2(1H)-phthalazinyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide. One area of interest is the development of 2-[(1-oxo-2(1H)-phthalazinyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the potential synergistic effects of 2-[(1-oxo-2(1H)-phthalazinyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide in combination with other chemotherapeutic agents. Finally, further studies are needed to determine the safety and efficacy of 2-[(1-oxo-2(1H)-phthalazinyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide in vivo, particularly in animal models of cancer.
Scientific Research Applications
2-[(1-oxo-2(1H)-phthalazinyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. 2-[(1-oxo-2(1H)-phthalazinyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. 2-[(1-oxo-2(1H)-phthalazinyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide has also been shown to exhibit antiviral activity against herpes simplex virus type 1 and type 2, and antimicrobial activity against Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
1-[[2-(1-oxophthalazin-2-yl)acetyl]amino]-3-(1-phenylethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c1-13(14-7-3-2-4-8-14)21-19(27)23-22-17(25)12-24-18(26)16-10-6-5-9-15(16)11-20-24/h2-11,13H,12H2,1H3,(H,22,25)(H2,21,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZBUWNPPLJBRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=S)NNC(=O)CN2C(=O)C3=CC=CC=C3C=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-oxophthalazin-2(1H)-yl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,5-dimethoxyphenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B4176453.png)
![ethyl 2-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}benzoate](/img/structure/B4176457.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methylalaninamide](/img/structure/B4176466.png)


![1-allyl-3-hydroxy-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B4176494.png)

![1-(4-fluoro-3-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B4176508.png)
![N-cyclohexyl-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4176515.png)
![N~1~-cyclopentyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]alaninamide](/img/structure/B4176520.png)
![methyl 4-[({[5-(1-{[(4-methoxyphenyl)acetyl]amino}ethyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4176528.png)
![6-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}benzimidazo[1,2-c]quinazoline](/img/structure/B4176550.png)
![4-tert-butyl-N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]benzamide](/img/structure/B4176556.png)
![N-(2-methoxyethyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide](/img/structure/B4176570.png)